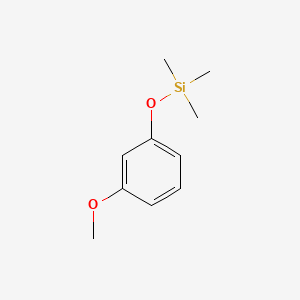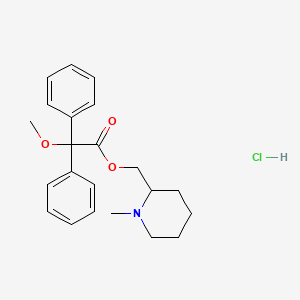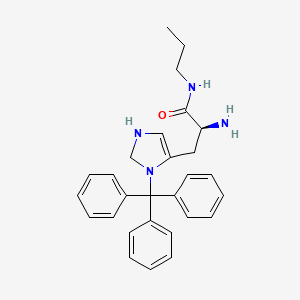![molecular formula C33H34O10 B13824923 [(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose is an organic compound primarily recognized for its role in the synthesis of antiviral drugs. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the sixth position is protected by a triphenylmethyl group. This compound is particularly significant in the synthesis of acyclovir, a drug used to combat the herpes simplex virus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose can be synthesized through a multi-step process starting from D-glucose. The synthetic route typically involves:
Regioselective Tritylation: The hydroxyl group at the sixth position of D-glucose is protected using trityl chloride (TrCl) in the presence of a base.
Per-acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride (Ac2O) and a catalyst such as pyridine.
Deprotection: The trityl group can be removed using hydrogen bromide (HBr) in acetic acid (AcOH) to yield the desired compound.
Industrial Production Methods
Industrial production methods for 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose are similar to laboratory synthesis but are scaled up. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The primary alcohol at the sixth position can be oxidized to a carboxylic acid.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).
Substitution: Reagents like sodium methoxide (NaOMe) for methanolysis.
Major Products Formed
Hydrolysis: Yields 1,2,3,4-Tetrahydroxy-6-O-triphenylmethyl-beta-D-glucopyranose.
Oxidation: Yields 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranuronic acid.
Substitution: Yields various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Key intermediate in the synthesis of antiviral drugs like acyclovir.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose involves its role as a protecting group in organic synthesis. The acetyl and triphenylmethyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other parts of the molecule. In the synthesis of acyclovir, the compound helps in the formation of the nucleoside analog by protecting the sugar moiety until the final deprotection step.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but lacks the triphenylmethyl group.
1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose: Similar acetylation pattern but different stereochemistry at the second carbon.
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Fully acetylated glucose without the triphenylmethyl group
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose is unique due to the presence of the triphenylmethyl group, which provides steric protection and stability during synthetic transformations. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C33H34O10 |
|---|---|
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-20(34)39-27-28(40-21(2)35)30(41-22(3)36)32(42-23(4)37)43-29(27)31(38)33(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-32,38H,1-4H3/t27-,28-,29-,30+,31?,32+/m0/s1 |
Clave InChI |
FKIZRGZEIUAKLL-IWAPKSCRSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)



![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)

![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
